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Compound of Interest

Compound Name: 4-Methyl-1-naphthaldehyde

Cat. No.: B157141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-1-naphthaldehyde (CAS No: 33738-48-6), a key organic intermediate.[1][2][3][4] The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for compound identification, purity

assessment, and structural elucidation in research and development settings.

Chemical and Physical Properties
Property Value

Molecular Formula C₁₂H₁₀O[1][3][4]

Molecular Weight 170.21 g/mol [1][3][4]

Appearance Light yellow to yellow solid-liquid mixture[1]

Melting Point 32-36 °C[2]

Boiling Point 160-165 °C at 10 Torr

SMILES Cc1ccc(C=O)c2ccccc12[4]

InChI Key LANRGTXVAPBSIA-UHFFFAOYSA-N
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The following sections present the key spectroscopic data for 4-Methyl-1-naphthaldehyde,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.4 Singlet 1H
Aldehyde proton (-

CHO)

~9.2 Doublet 1H Aromatic proton (H-8)

~8.2 Doublet 1H Aromatic proton (H-5)

~7.8 Doublet 1H Aromatic proton (H-2)

~7.6 Multiplet 2H
Aromatic protons (H-

6, H-7)

~7.4 Doublet 1H Aromatic proton (H-3)

~2.7 Singlet 3H Methyl protons (-CH₃)

Note: Predicted data based on typical chemical shifts for naphthaldehyde derivatives. The

exact chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency.
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Chemical Shift (δ) ppm Assignment

~193.0 Aldehyde Carbonyl (C=O)

~142.0 Aromatic Quaternary Carbon (C-4)

~136.5 Aromatic Quaternary Carbon (C-1)

~133.0 Aromatic Quaternary Carbon (C-8a)

~131.5 Aromatic Quaternary Carbon (C-4a)

~130.0 Aromatic CH (C-5)

~129.0 Aromatic CH (C-7)

~128.5 Aromatic CH (C-2)

~126.0 Aromatic CH (C-6)

~125.0 Aromatic CH (C-8)

~124.5 Aromatic CH (C-3)

~20.0 Methyl Carbon (-CH₃)

Note: Predicted data based on analogous structures. Quaternary carbon signals are typically

weaker than protonated carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

are the characteristic absorption bands for 4-Methyl-1-naphthaldehyde.
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3050-3010 Medium C-H Stretch Aromatic C-H

2925-2850 Medium-Weak C-H Stretch Methyl (-CH₃)

2850-2820 Weak C-H Stretch
Aldehyde (Fermi

resonance)

2750-2720 Weak C-H Stretch
Aldehyde (Fermi

resonance)

1700-1680 Strong C=O Stretch Aromatic Aldehyde

1620-1580 Medium-Weak C=C Stretch Aromatic Ring

1470-1450 Medium C-H Bend Methyl (-CH₃)

830-810 Strong C-H Bend

1,4-disubstituted

naphthalene (out-of-

plane)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

170 High [M]⁺ (Molecular Ion)

169 High [M-H]⁺

141 Medium [M-CHO]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters should be optimized for the specific equipment used.
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NMR Spectroscopy Protocol
Sample Preparation:

For ¹H NMR, accurately weigh 5-10 mg of 4-Methyl-1-naphthaldehyde.

For ¹³C NMR, accurately weigh 20-50 mg of the compound.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal

standard.

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Spectral Width: ~16 ppm, centered around 6 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled single-pulse experiment.

Spectral Width: ~240 ppm, centered around 120 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 512-2048, depending on concentration.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (~10-20 mg) of 4-Methyl-1-naphthaldehyde in a few drops of a

volatile solvent (e.g., dichloromethane or acetone).

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Perform a background scan with an empty salt plate and subtract it from the sample

spectrum.

If peak intensities are too low, add another drop of the sample solution to the plate, allow it

to dry, and re-acquire the spectrum.
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Mass Spectrometry Protocol
Sample Introduction (Direct Insertion Probe or GC-MS):

For Direct Insertion Probe, place a small amount of the solid sample in a capillary tube

and insert it into the ion source.

For GC-MS, dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject it

into the gas chromatograph. The GC will separate the compound before it enters the mass

spectrometer.

Ionization and Analysis:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Source Temperature: 200-250 °C.

Data Analysis:

Identify the molecular ion peak [M]⁺.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound such as 4-Methyl-1-naphthaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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